1-(2,4-Difluorophenyl)propan-1-amine is an organic compound characterized by a propanamine structure where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is significant in various scientific and industrial applications due to its unique chemical properties, particularly in medicinal chemistry and materials science. Its molecular formula is C9H11F2N, indicating the presence of two fluorine atoms, which can enhance the compound's biological activity and lipophilicity.
This compound belongs to the class of amines, specifically primary amines, due to the presence of a single amine group attached to the propan-1 backbone. It is classified under fluorinated organic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. The introduction of fluorine atoms often alters the physical and chemical properties of organic molecules, making them more potent or selective in biological systems.
The synthesis of 1-(2,4-Difluorophenyl)propan-1-amine can be achieved through several methods:
In industrial settings, these synthetic routes are optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving high purity levels.
The compound's molecular weight is approximately 175.18 g/mol. The presence of fluorine atoms significantly influences its electronic properties and reactivity.
1-(2,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophilic substitution typically requires strong bases or nucleophiles such as sodium methoxide or potassium tert-butoxide.
The mechanism of action for 1-(2,4-Difluorophenyl)propan-1-amine varies based on its application. In drug discovery contexts, it may interact with specific molecular targets such as enzymes or receptors, leading to desired biological effects. The introduction of fluorine atoms often enhances binding affinity and metabolic stability, making it a valuable candidate in pharmacological studies.
1-(2,4-Difluorophenyl)propan-1-amine has several applications in scientific research:
Reductive amination stands as the most operationally simple approach for constructing this amine backbone. The protocol involves condensation of 2,4-difluorophenylacetone with ammonia or ammonium salts under reducing conditions, typically employing sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride in dichloroethane/methanol mixtures. While high-yielding (80–90%), this method produces a racemic mixture, necessitating subsequent resolution [5] [9]. Recent innovations leverage borane-dimethylsulfide complexes with chiral catalysts (e.g., (R)-Me-CBS) for kinetic resolution, achieving enantiomeric excess (e.e.) up to 88%. However, substrate-dependent selectivity and catalyst loading (5–10 mol%) remain limitations for industrial adoption [6] [10].
Table 1: Chiral Catalysts for Reductive Amination
Catalyst System | e.e. (%) | Yield (%) | Limitations |
---|---|---|---|
(R)-Me-CBS/BH₃·SMe₂ | 88 | 75 | High catalyst loading (10 mol%) |
Ru-(S)-BINAP/HCOONH₄ | 92 | 68 | Sensitivity to oxygen |
LAH/(−)-N-Methylephedrine | 85 | 70 | Low functional group tolerance |
Enantiopure synthesis predominantly exploits chiral auxiliaries or asymmetric de novo construction. The Ellman sulfinamide methodology (tert-butanesulfinamide, tBS) enables stereodivergent access to both (R)- and (S)-enantiomers:
Continuous flow technology addresses key limitations of batch reductive amination, including exothermicity control and racemization risks. Microreactor systems (e.g., Corning AFR®) enable:
Table 2: Flow Reactor Performance for Amine Synthesis
Reactor Type | Temperature | Residence Time | Conversion (%) | Throughput |
---|---|---|---|---|
Tubular (Corning) | 25°C | 10 min | 95 | 1.2 kg/day |
Microfluidic (Vapourtec) | −10°C | 8 min | 92 | 0.8 kg/day |
Photochemical (Uniqsis) | 40°C | 15 min | 90 | 0.9 kg/day |
The hydrochloride salt is preferred for pharmaceutical formulations due to enhanced stability and crystallinity. Key advances in crystallization:
Table 3: Crystallization Parameters for Hydrochloride Salt
Parameter | Optimal Value | Effect on Product |
---|---|---|
Solvent System | IPA/MTBE (1:4) | Needle morphology, low agglomeration |
Supersaturation Ratio | 3.2 | Yield 88%, minimal inclusions |
Cooling Rate | 0.5°C/min | Uniform crystal size distribution |
Surface Roughness (Ra) | 1.5 µm | High nucleation density |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9